

GSK-843 solubility and preparation for in vitro assays

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Compound of Interest

Compound Name: GSK-843

Cat. No.: B560488

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Application Notes and Protocols for GSK-843

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-843 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a key serine/threonine kinase that plays a central role in the execution of necroptosis, a form of regulated necrotic cell death.^{[1][2]} It binds to the RIPK3 kinase domain with a high affinity, exhibiting an IC₅₀ of 8.6 nM, and inhibits its kinase activity with an IC₅₀ of 6.5 nM.^{[1][3][4]} Due to its specific inhibition of RIPK3, **GSK-843** is a valuable chemical probe for studying the signaling pathways of necroptosis and its role in various physiological and pathological processes, including inflammation and host defense.^{[1][2][5]}

Interestingly, while **GSK-843** effectively blocks necroptosis at lower concentrations (0.04 to 1 μ M), higher concentrations (e.g., 3-10 μ M) have been shown to paradoxically induce apoptosis.^[1] This dual activity is concentration-dependent and appears to result from RIPK3 acting as a scaffold to assemble an apoptotic signaling complex.^{[6][7]} These application notes provide detailed information on the solubility, storage, and preparation of **GSK-843** for in vitro assays, along with protocols for its use in studying both necroptosis and apoptosis.

Physicochemical Properties and Solubility

GSK-843 is a solid, light yellow to yellow powder.[1] It is crucial to use fresh, anhydrous solvents for dissolution, as hygroscopic DMSO, in particular, can significantly reduce solubility. [1][4] Sonication or gentle warming may be required to achieve complete dissolution.[3]

Table 1: Solubility of **GSK-843**

Solvent	Solubility	Molar Equivalent (at max solubility)	Notes
DMSO	2 - 50 mg/mL	5.3 - 132.45 mM	Soluble.[1][3][8][9] Use of fresh, high-quality DMSO is recommended.[1][4] Sonication may be needed.[3]
Chloroform	Slightly Soluble	Not specified	[8][9]
Methanol	Slightly Soluble	Not specified	[8][9]
Water	Insoluble	Not applicable	[4]
Ethanol	Insoluble	Not applicable	[4]

Note: The reported solubility in DMSO varies across suppliers. It is recommended to start with a lower concentration and increase as needed, using sonication to aid dissolution.

Storage and Stability

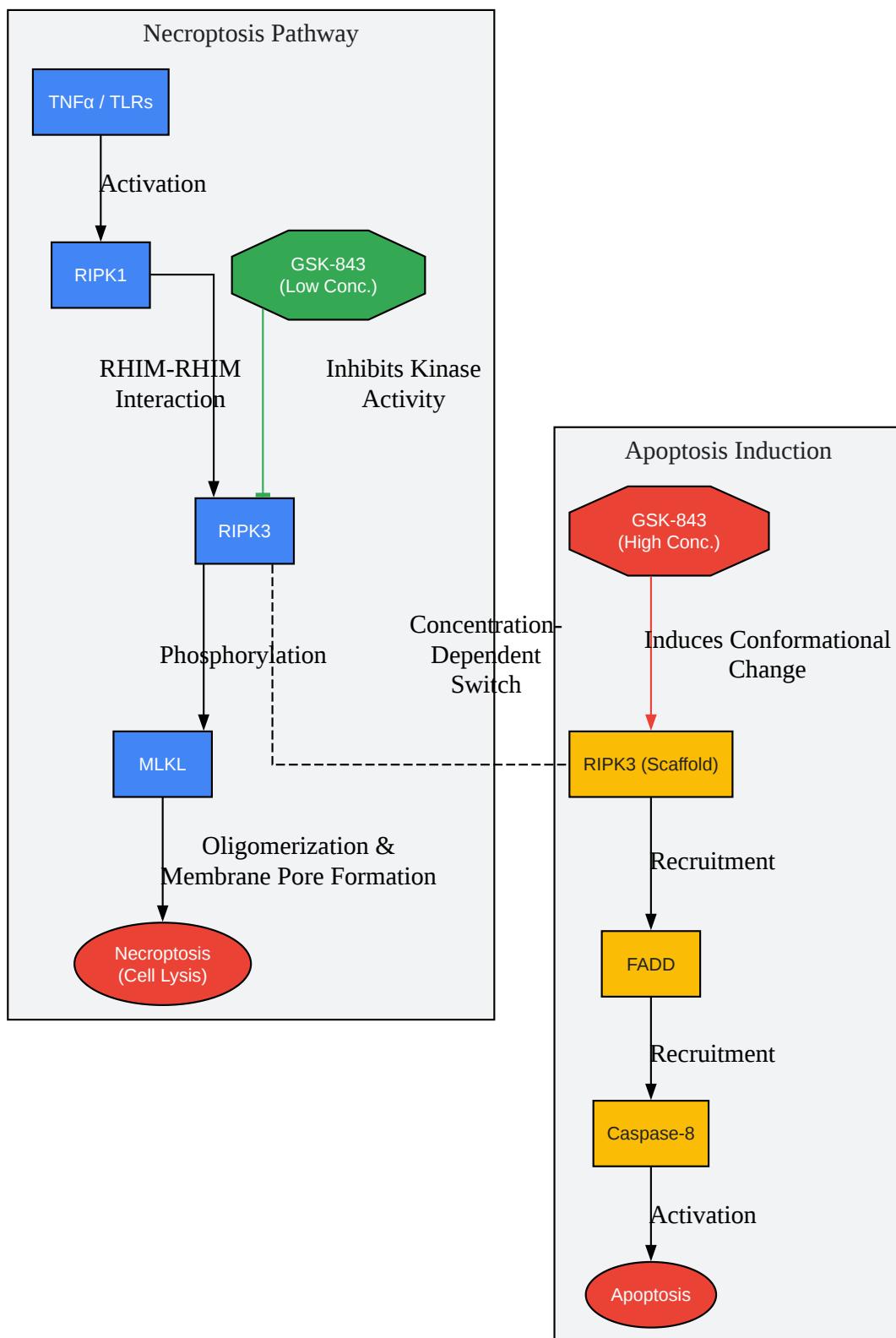
Proper storage is essential to maintain the integrity and activity of **GSK-843**.

- Solid Powder: Store at -20°C for up to 3 years.[1][4] The compound is shipped at room temperature and has a stability of at least 4 years when stored correctly.[8]
- Stock Solutions (in DMSO): Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[4]
 - Store at -80°C for up to 1 year.[1][3][4]

- Store at -20°C for up to 6 months.[\[1\]](#)

Signaling Pathway of GSK-843

GSK-843 primarily targets RIPK3 kinase activity to inhibit necroptosis. However, its concentration dictates its ultimate cellular effect, as it can also facilitate a switch to apoptosis.

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Caption: **GSK-843's dual role in cell death pathways.**

Experimental Protocols

Protocol 1: Preparation of GSK-843 Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

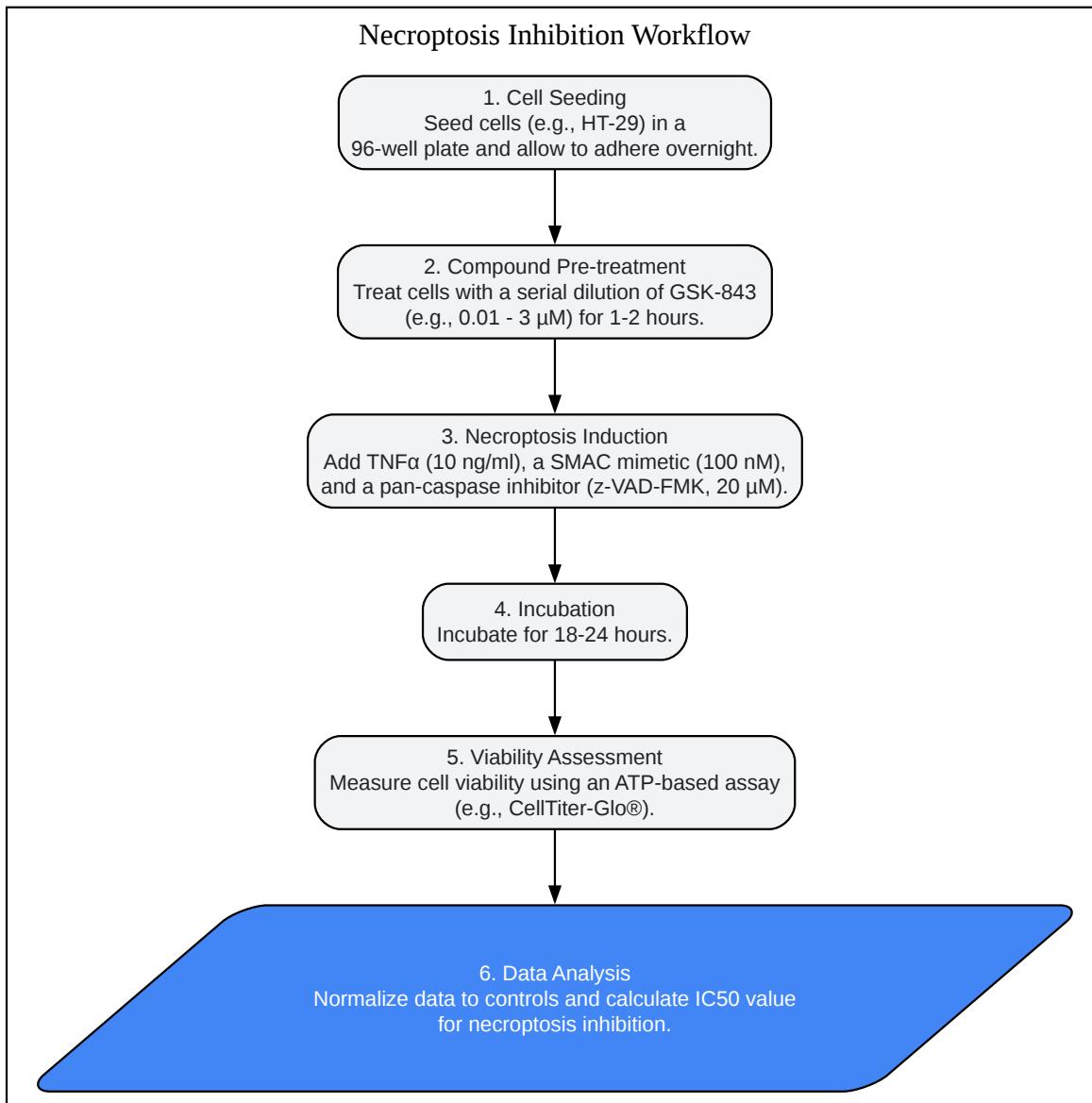
- **GSK-843** solid powder (MW: 377.49 g/mol)[\[1\]](#)
- Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortexer and/or sonicator

Procedure:

- Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of **GSK-843**:
 - Mass (mg) = $10 \text{ mmol/L} * 1 \text{ mL} * (1 \text{ L} / 1000 \text{ mL}) * 377.49 \text{ g/mol} * (1000 \text{ mg} / 1 \text{ g}) = 3.77 \text{ mg}$
- Weighing: Carefully weigh 3.77 mg of **GSK-843** powder and place it in a sterile microcentrifuge tube.
- Dissolution: Add 1 mL of anhydrous DMSO to the tube.
- Mixing: Vortex the solution thoroughly. If the solid does not fully dissolve, use a bath sonicator for 5-10 minutes until the solution is clear.[\[3\]](#)
- Storage: Aliquot the 10 mM stock solution into single-use volumes and store at -80°C for long-term use.[\[1\]](#)[\[3\]](#)[\[4\]](#)

Protocol 2: In Vitro Necroptosis Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory effect of **GSK-843** on TNF- α -induced necroptosis in a cell line such as human HT-29 or mouse L929 cells.



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Caption: General workflow for an in vitro necroptosis assay.

Procedure:

- Cell Culture: Seed HT-29 cells in a 96-well plate at an appropriate density and incubate overnight.
- Preparation of Working Solutions: Prepare serial dilutions of **GSK-843** in cell culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically $\leq 0.1\%$).
- Pre-treatment: Remove the old medium and add the medium containing different concentrations of **GSK-843** or vehicle (DMSO). Incubate for 1-2 hours.
- Induction: To induce necroptosis, add a cocktail of human TNF- α , a SMAC mimetic (e.g., Birinapant), and a pan-caspase inhibitor (e.g., z-VAD-FMK).^[5]
 - Rationale: The caspase inhibitor is essential to block apoptosis, thereby shunting the cell death signal through the necroptotic pathway.
- Incubation: Incubate the plate for 18-24 hours at 37°C.
- Cell Viability Measurement: Assess cell viability using a suitable method, such as an ATP quantification assay (e.g., CellTiter-Glo®), which measures the metabolic activity of living cells.
- Analysis: Normalize the results to the vehicle-treated control. Plot the dose-response curve to determine the EC50 value of **GSK-843** for the inhibition of necroptosis.

Protocol 3: Apoptosis Induction Assay

This protocol is designed to demonstrate the pro-apoptotic effect of **GSK-843** at higher concentrations.

Procedure:

- Cell Culture: Seed cells (e.g., 3T3-SA or SVEC4-10) in a 96-well plate and incubate overnight.^[1]
- Preparation of Working Solutions: Prepare serial dilutions of **GSK-843** in cell culture medium, focusing on higher concentrations (e.g., 1 μ M to 10 μ M). Prepare a parallel set of treatments that also include a pan-caspase inhibitor (e.g., 20 μ M z-VAD-FMK).

- Treatment: Treat cells with **GSK-843** alone, z-VAD-FMK alone (as a control), **GSK-843** plus z-VAD-FMK, or vehicle (DMSO).
- Incubation: Incubate for 18 hours.[\[1\]](#)
- Cell Viability Measurement: Measure cell viability as described in Protocol 2.
- Analysis: Compare the viability of cells treated with **GSK-843** alone to those co-treated with z-VAD-FMK. A significant rescue of cell viability in the presence of the caspase inhibitor indicates that the cell death induced by higher concentrations of **GSK-843** is apoptotic.[\[2\]](#) This can be further confirmed by specific apoptosis assays like Caspase-Glo® 3/7 or Annexin V staining.

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